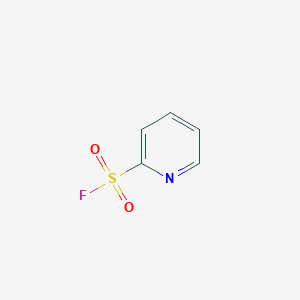

Pyridine-2-sulfonyl fluoride

Description

Significance in Contemporary Organic Chemistry

Pyridine-2-sulfonyl fluoride (B91410), also known as PyFluor, is a highly valued reagent in contemporary organic chemistry due to its role in the deoxyfluorination of alcohols. enamine.netsigmaaldrich.com The introduction of fluorine into organic molecules is of paramount importance in the pharmaceutical and agrochemical industries, as it can significantly enhance the biological activity of compounds. Pyridine-2-sulfonyl fluoride offers a reliable and selective method for this transformation, often with fewer side products compared to other reagents. enamine.netsigmaaldrich.com

The compound's utility extends to its use as a building block in the synthesis of more complex molecules and as a chemical probe in chemical biology to study biological systems. Its sulfonyl fluoride group is a key reactive site, allowing for nucleophilic substitution reactions. This reactivity, combined with its stability, makes it a versatile tool for chemists.

Evolution and Context within Fluorination Reagents

The development of this compound represents a significant advancement in the field of fluorination reagents. Historically, reagents like diethylaminosulfur trifluoride (DAST) were widely used for deoxyfluorination. sigmaaldrich.com However, DAST is known for its thermal instability and tendency to cause elimination side reactions, which can complicate purification and limit its use to small-scale preparations. enamine.netsigmaaldrich.com

This compound was developed to overcome these limitations. It exhibits superior thermal and chemical stability, allowing it to be stored at room temperature for extended periods without significant decomposition. sigmaaldrich.comsigmaaldrich.com This stability, coupled with its high selectivity in minimizing elimination byproducts, makes it a safer and more efficient alternative for preparatory-scale deoxyfluorination reactions. enamine.netsigmaaldrich.com The evolution from less stable and selective reagents to more robust ones like this compound highlights the ongoing efforts in synthetic chemistry to develop safer and more effective methodologies.

Scope and Research Focus of the Review

The primary research focus on this compound has been its application as a deoxyfluorinating agent for primary and secondary alcohols. sigmaaldrich.com It is often used in conjunction with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sigmaaldrich.com Research has demonstrated its tolerance for a wide range of functional groups, including amines, heterocycles, and phthalimides, making it a highly chemoselective reagent. enamine.net

Furthermore, this compound is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless. nih.govsigmaaldrich.com SuFEx chemistry provides a powerful tool for connecting molecules, with broad applications in materials science, chemical biology, and drug discovery. sigmaaldrich.com The unique reactivity of the sulfonyl fluoride group, being stable yet reactive under specific conditions, is central to its utility in SuFEx reactions. sigmaaldrich.com Current research continues to explore the full potential of this compound and other S(VI) fluorides in these and other emerging areas of chemical synthesis. nih.gov

Properties

IUPAC Name |

pyridine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFXLXGZHDHJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469460 | |

| Record name | Pyridine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878376-35-3 | |

| Record name | Pyridine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-sulfonyl Fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyridine 2 Sulfonyl Fluoride and Its Derivatives

Strategies for Sulfonyl Fluoride (B91410) Moiety Formation

Conversion from Halogenated Precursors

Aryl halides, particularly bromides and iodides, serve as readily available and versatile precursors for the synthesis of aryl sulfonyl fluorides. Palladium catalysis has been instrumental in developing efficient one-pot procedures for this transformation.

A significant advancement in the synthesis of sulfonyl fluorides is the development of a palladium-catalyzed, one-pot method starting from aryl and heteroaryl bromides. rsc.orgrsc.org This approach represents the first general method for the sulfonylation of aryl bromides, which are often more accessible and cost-effective than the corresponding iodides. rsc.orgrsc.org

The process involves two key steps within a single reaction vessel. First, the aryl bromide undergoes a palladium-catalyzed sulfonylation. This is achieved using a specialized palladium catalyst, such as PdCl₂(AmPhos)₂, and a sulfur dioxide surrogate, typically 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form an intermediate aryl sulfinate. nih.gov In the second step, this sulfinate is treated in situ with an electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSI), to yield the final aryl sulfonyl fluoride. nih.govscispace.com

This method demonstrates excellent functional group tolerance and has been successfully applied to complex molecules, including active pharmaceutical ingredients and their precursors. rsc.orgnih.gov The ability to use heteroaryl bromides makes this process directly relevant for the synthesis of pyridine-2-sulfonyl fluoride from 2-bromopyridine. rsc.org

Table 1: Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Halides

| Entry | Aryl Halide | Catalyst/Reagents | Product | Yield (%) | Ref |

| 1 | 4-Bromobiphenyl | (i) PdCl₂(AmPhos)₂, DABSO, Et₃N (ii) NFSI | 4-Biphenylsulfonyl fluoride | 84 | rsc.orgnih.gov |

| 2 | N-Boc-4-bromo-L-phenylalanine methyl ester | (i) PdCl₂(AmPhos)₂, DABSO, Et₃N (ii) NFSI | N-Boc-4-(fluorosulfonyl)-L-phenylalanine methyl ester | 61 | nih.gov |

| 3 | N-Boc-4-iodo-L-phenylalanine methyl ester | (i) PdCl₂(AmPhos)₂, DABSO, Et₃N (ii) NFSI | N-Boc-4-(fluorosulfonyl)-L-phenylalanine methyl ester | 73 | nih.gov |

Similar to aryl bromides, aryl iodides are effective substrates for palladium-catalyzed sulfonylation to produce sulfonyl fluorides. A one-pot conversion has been developed that efficiently transforms electronically and sterically diverse aryl iodides into their corresponding sulfonyl fluorides in good to excellent yields. acs.org

This methodology also utilizes a palladium catalyst, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], with a phosphine (B1218219) ligand like PAd₂Bu. The reaction proceeds with DABSO as the SO₂ source to generate a sulfinate intermediate. Subsequently, the addition of Selectfluor as the electrophilic fluorine source converts the sulfinate to the final sulfonyl fluoride product. acs.org The reaction is notable for its use of Selectfluor, an economical and readily available fluorinating agent. This process allows for the versatile generation of a wide array of aryl sulfonyl fluorides. acs.org

Synthesis from Sulfur-Containing Compounds

Direct functionalization of sulfur-containing compounds provides an alternative and powerful route to sulfonyl fluorides, bypassing the need for pre-halogenated aromatic rings.

A mild and environmentally benign electrochemical approach has been established for preparing sulfonyl fluorides from widely available thiols or disulfides. scispace.comnih.gov This method is distinguished by its use of potassium fluoride (KF) as an inexpensive, abundant, and safe fluoride source, avoiding the need for costly and atom-inefficient fluorinating agents. acs.orgtue.nl

The reaction is conducted in an undivided electrochemical cell, typically with a graphite (B72142) anode and a stainless-steel cathode. acs.org The process requires no external chemical oxidants or catalysts. nih.gov The broad substrate scope includes alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, making it a highly versatile method for producing compounds like this compound from pyridine-2-thiol. nih.govtue.nl The reaction conditions are generally mild, and the process can be significantly accelerated by implementation in a continuous-flow microreactor, reducing reaction times from hours to minutes. tue.nl

Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols

| Entry | Thiol Substrate | Key Reagents | Product | Yield (%) | Ref |

| 1 | 2-Mercapto-4,6-dimethylpyrimidine | KF, Pyridine (B92270), CH₃CN/HCl | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 | acs.org |

| 2 | Thiophenol | KF, Pyridine, CH₃CN/HCl | Benzenesulfonyl fluoride | 99 | tue.nl |

| 3 | 4-Methoxythiophenol | KF, Pyridine, CH₃CN/HCl | 4-Methoxybenzenesulfonyl fluoride | 80 | tue.nl |

| 4 | 4-Chlorothiophenol | KF, Pyridine, CH₃CN/HCl | 4-Chlorobenzenesulfonyl fluoride | 84 | tue.nl |

A practical and highly chemoselective protocol enables the synthesis of sulfonyl fluorides directly from sulfonamides. d-nb.info This method is particularly valuable for the late-stage functionalization of complex molecules due to its mild conditions. d-nb.info

The transformation is achieved through a one-pot, two-step sequence. The sulfonamide is first activated by a pyrylium (B1242799) salt (Pyry-BF₄). This activated intermediate then reacts with magnesium chloride (MgCl₂) to form the corresponding sulfonyl chloride in situ. Subsequent reaction with potassium fluoride (KF) displaces the chloride to furnish the more stable and robust sulfonyl fluoride. d-nb.info This approach avoids the isolation of the often-unstable sulfonyl chloride intermediate and has been successfully applied to a range of simple and functionalized aryl and alkylsulfonamides. d-nb.info

Routes Involving Sulfur Dioxide Sources

The direct incorporation of the sulfonyl fluoride moiety often involves the use of sulfur dioxide or its surrogates. These methods provide a direct path to the desired products from readily available starting materials.

Sandmeyer-Type Reactions from Aryldiazonium Salts

A copper-free Sandmeyer-type fluorosulfonylation reaction has been developed for the synthesis of sulfonyl fluorides from aryldiazonium salts. sci-hub.seorganic-chemistry.org This method utilizes sodium metabisulfite (B1197395) (Na₂S₂O₅) as a sulfur dioxide source and Selectfluor as the fluorine source. sci-hub.seorganic-chemistry.org The reaction proceeds under simple operational conditions and demonstrates broad functional group tolerance, including compatibility with sensitive groups like carboxylic acids, nitriles, and bromides. organic-chemistry.org The process can also be performed as a one-pot synthesis directly from aromatic amines through in situ diazotization, which avoids the need to isolate the intermediate diazonium salt. sci-hub.seorganic-chemistry.org Mechanistic studies suggest the involvement of a radical process typical of Sandmeyer reactions, where an aryl radical reacts with SO₂ to form an arylsulfonyl radical, which is then trapped by a fluorine atom transfer. organic-chemistry.org

This approach has proven practical for both gram-scale synthesis and late-stage functionalization of complex molecules, including natural products and pharmaceuticals. sci-hub.seorganic-chemistry.org For instance, a gram-scale synthesis of 4-methylbenzene-1-sulfonyl fluoride was achieved with a 66% isolated yield. sci-hub.se

Three-Component Coupling Strategies

Three-component coupling strategies offer a convergent approach to sulfonyl fluorides. One notable example involves a palladium-catalyzed reaction of aryl iodides, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), and a fluorine source like Selectfluor. organic-chemistry.org This one-pot procedure provides access to aryl sulfonyl fluorides in good yields. organic-chemistry.org

Another innovative three-component approach is an organobismuth(III)-catalyzed synthesis of sulfonyl fluorides from (hetero)aryl boronic acids, SO₂, and Selectfluor. organic-chemistry.org This catalytic protocol is notable for its excellent yields across a wide range of aryl and heteroaryl boronic acids and its high functional group tolerance. organic-chemistry.org

Utilization of Grignard Reagents

The use of Grignard reagents provides a direct method for the formation of the C-SO₂F bond. The reaction of alkyl, aryl, and heteroaryl Grignard reagents with sulfuryl fluoride (SO₂F₂) in THF at room temperature yields the corresponding sulfonyl fluorides in moderate to good yields. mdpi.com This method has been shown to be effective for a range of substituted phenylmagnesium bromide reagents, including those bearing halogen substituents. mdpi.com

Photocatalytic Approaches for Fluorosulfonylation

Visible-light-mediated photocatalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides under mild conditions. One such approach involves the sulfonylation of anilines using a sulfonyl fluoride as a stable and modifiable sulfonylation reagent. researchgate.net This method allows for the synthesis of a variety of substituted sulfonylanilines with moderate to good efficiency and has been successfully applied to late-stage sulfonylation. researchgate.net

Another photocatalytic strategy enables the radical fluorosulfonylation of olefins. thieme-connect.de The generation of fluorosulfonyl radicals from precursors like sulfuryl chlorofluoride (FSO₂Cl) under visible-light catalysis allows for their addition to a wide range of alkene substrates, providing a general method for synthesizing alkenyl sulfonyl fluorides with good functional group compatibility. thieme-connect.de

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to this compound and its derivatives depends on factors such as the desired substitution pattern, scale of the reaction, and the availability of starting materials.

Efficiency and Selectivity Considerations

Methods starting from sulfonic acids or sulfonyl chlorides often provide high yields. For example, the deoxyfluorination of sulfonic acids using thionyl fluoride can produce both aromatic and aliphatic sulfonyl fluorides in high yields, with some products like naphthylsulfonyl fluoride being synthesized in quantitative yield. nih.gov However, the synthesis of pyridine-3-sulfonyl fluoride by this method resulted in a low yield of 14%. nih.gov

Electrochemical methods, such as the oxidative coupling of thiols and potassium fluoride, offer an alternative route that avoids the use of stoichiometric oxidants. nih.govacs.org Initial experiments with 2-mercapto-4,6-dimethylpyrimidine using KF and pyridine in a biphasic solvent system resulted in a 74% isolated yield of the corresponding sulfonyl fluoride. nih.govacs.org

The Suzuki-Miyaura cross-coupling of this compound (PyFluor) with hetero(aryl) boronic acids and esters presents a method for C-S bond activation to form 2-arylpyridines. nih.govscholaris.ca This reaction, catalyzed by Pd(dppf)Cl₂, can be performed at temperatures between 65 and 100 °C, yielding products in modest to good yields (5%-89%). nih.gov

Table 1: Comparison of Synthetic Routes for Sulfonyl Fluorides

| Synthetic Route | Starting Materials | Reagents | Key Features | Yield Range | Ref. |

|---|---|---|---|---|---|

| Sandmeyer-Type Reaction | Aryldiazonium Salts | Na₂S₂O₅, Selectfluor | Copper-free, broad functional group tolerance | Good | sci-hub.se, organic-chemistry.org |

| Three-Component Coupling | Aryl Iodides, Boronic Acids | DABSO, Selectfluor, Pd or Bi catalyst | One-pot, good for heteroaryls | Good to Excellent | organic-chemistry.org |

| Grignard Reagents | Grignard Reagents | SO₂F₂ | Direct C-SO₂F bond formation | Moderate to Good | mdpi.com |

| Photocatalytic Fluorosulfonylation | Olefins, Anilines | Photocatalyst, FSO₂Cl or Sulfonyl Fluoride | Mild conditions, late-stage functionalization | Moderate to Good | researchgate.net, thieme-connect.de |

| Deoxyfluorination | Sulfonic Acids | Thionyl Fluoride | High yields for many substrates | Variable, up to quantitative | nih.gov |

| Electrochemical Synthesis | Thiols | KF, Pyridine | Avoids stoichiometric oxidants | Good | nih.gov, acs.org |

| Suzuki-Miyaura Coupling | This compound | Boronic Acids/Esters, Pd(dppf)Cl₂ | C-S bond activation to form 2-arylpyridines | 5-89% | nih.gov, scholaris.ca |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine-3-sulfonyl fluoride |

| 4-methylbenzene-1-sulfonyl fluoride |

| Naphthylsulfonyl fluoride |

| 2-mercapto-4,6-dimethylpyrimidine |

| Sodium metabisulfite |

| Selectfluor |

| Sulfuryl fluoride |

| Sulfuryl chlorofluoride |

| Thionyl fluoride |

| 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) |

Practicality and Scalability in Research Settings

Deoxyfluorination of Sulfonic Acids and Their Salts

A direct approach to sulfonyl fluorides involves the deoxyfluorination of the corresponding sulfonic acids or their salts. One strategy employs thionyl fluoride (SOF₂) in dimethylformamide (DMF). rsc.orgnih.gov This method has proven effective for a range of aryl sulfonic acid sodium salts, affording high yields, often between 90-99%, in just one hour at elevated temperatures. rsc.orgnih.gov The addition of a Lewis acid like BF₃·OEt₂ can be critical for achieving quantitative conversion with sodium salts. rsc.org

However, the practicality of this method is substrate-dependent. In the case of this compound, the synthesis from its corresponding sulfonic acid using thionyl fluoride resulted in a low yield of only 14% as determined by ¹⁹F NMR. nih.gov The primary byproduct was the sulfonic acid anhydride, highlighting a significant limitation of this approach for this specific heterocyclic compound. nih.gov

An alternative, leveraging a bench-stable solid reagent, Xtalfluor-E®, provides a complementary method under milder conditions. rsc.orgnih.gov This deoxyfluorinating agent can convert both sulfonic acids and their sodium salts into sulfonyl fluorides, offering a more practical option for sensitive substrates. nih.gov

The table below details the optimization for the synthesis of a model arylsulfonyl fluoride using thionyl fluoride, illustrating the impact of various parameters on reaction efficiency.

Table 1: Optimization of Thionyl Fluoride Mediated Deoxyfluorination of p-Toluene Sulfonic Acid Derivatives

| Entry | Starting Material Salt | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridinium | — | MeCN | 80 | 0 |

| 2 | Pyridinium | — | DMF | 115 | 48 |

| 3 | Pyridinium | — | DMF | 130 | 98 |

| 4 | Sodium | — | DMF | 130 | 25 |

| 5 | Sodium | BF₃·OEt₂ | DMF | 130 | 99 |

Data sourced from reference rsc.org.

Conversion from Sulfonamides

A highly practical and simple method for synthesizing sulfonyl fluorides in a research setting starts from readily available sulfonamides. researchgate.net This protocol utilizes a pyrylium salt (Pyry-BF₄) to activate the sulfonamide, which then undergoes conversion to the sulfonyl fluoride in the presence of magnesium chloride (MgCl₂) and potassium fluoride (KF). researchgate.net The reaction is notable for its mild conditions, typically running at 60 °C, and its high chemoselectivity. These features make it particularly suitable for the late-stage functionalization of complex and densely functionalized molecules, a common requirement in drug discovery projects. researchgate.net The scalability and practicality are enhanced by the simple, one-pot procedure. researchgate.net

The general applicability of this method is demonstrated by its successful use across a range of aryl and heteroaryl sulfonamides, as shown in the table below.

Table 2: Synthesis of Sulfonyl Fluorides from Various Sulfonamides

| Entry | Substrate (Sulfonamide) | Yield (%) |

|---|---|---|

| 1 | 4-Methylbenzenesulfonamide | 92 |

| 2 | 4-Methoxybenzenesulfonamide | 95 |

| 3 | 4-Chlorobenzenesulfonamide | 89 |

| 4 | Naphthalen-2-sulfonamide | 91 |

| 5 | Thiophene-2-sulfonamide | 71 |

Data sourced from reference researchgate.net.

Electrochemical Synthesis

Anodic oxidation presents a modern and scalable approach for the synthesis of sulfonyl fluorides from thiols or disulfides. acs.org This electrochemical method is advantageous as it uses potassium fluoride (KF) as an inexpensive and safe fluoride source while avoiding the need for stoichiometric chemical oxidants. acs.org The reaction can be performed using simple and inexpensive graphite and stainless steel electrodes. For example, the synthesis of a pyrimidine-based sulfonyl fluoride from its corresponding thiol was achieved in 74% isolated yield, demonstrating the practicality of this technique for heterocyclic systems. acs.org This method's reliance on electricity and readily available reagents makes it an attractive option for scalable synthesis in research laboratories. acs.org

Oxidative Fluorination of Disulfides

For related sulfur-fluoride compounds like 2-pyridylsulfur pentafluorides, a preparatively simple and readily scalable synthesis has been developed starting from 2,2'-dipyridyl disulfide. nih.govresearchgate.net The process involves an initial oxidative fluorination using a KF/Cl₂/MeCN system, followed by a chlorine-fluorine exchange reaction. nih.govresearchgate.net While this does not directly yield this compound, the reported scalability of this multi-step route for a more complex sulfur-fluoride heterocycle underscores the potential of oxidative fluorination strategies in this area. nih.gov

Mechanistic Investigations of Pyridine 2 Sulfonyl Fluoride Reactivity

Deoxyfluorination Reactions

Pyridine-2-sulfonyl fluoride (B91410), commercially known as PyFluor, has emerged as a significant reagent for the deoxyfluorination of alcohols, converting a hydroxyl group into a carbon-fluorine bond. acs.orgchinesechemsoc.org This transformation is crucial in medicinal chemistry and drug design, as the introduction of fluorine can significantly alter a molecule's metabolic stability, solubility, and biological activity. princeton.edunih.gov The reaction proceeds by activating the alcohol's hydroxyl group, followed by a nucleophilic substitution with a fluoride ion. researchgate.net

The deoxyfluorination reaction using Pyridine-2-sulfonyl fluoride necessitates the use of strong, non-nucleophilic Brønsted bases. sigmaaldrich.com Amidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and guanidine (B92328) bases like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are typically employed to facilitate the reaction. acs.orgsigmaaldrich.com

The currently accepted mechanism for deoxyfluorination with this compound involves a two-step process:

Alcohol Addition: The reaction initiates with the Brønsted base (e.g., DBU) deprotonating the alcohol. The resulting alkoxide then performs a nucleophilic attack on the electron-deficient sulfur atom of this compound. This step results in the formation of a pyridyl-2-sulfonate ester intermediate. acs.orgresearchgate.net

This pathway highlights that the reagent itself provides both the activating group for the alcohol and the nucleophilic fluoride source for the substitution. acs.org

A hallmark of this compound is its high chemoselectivity for fluorination over competing elimination reactions, a common issue with traditional deoxyfluorination reagents. acs.orgsigmaaldrich.com This high selectivity results in cleaner reactions and simpler purification processes. acs.org

Several factors contribute to this enhanced selectivity:

Substrate Tolerance: PyFluor can selectively fluorinate primary and secondary alcohols even in the presence of tertiary alcohols. acs.org It also performs well with homobenzylic alcohols, which are particularly prone to elimination with other reagents like DAST. acs.org

Functional Group Compatibility: The reagent is compatible with a wide range of functional groups. Unlike DAST, it does not cause competing gem-difluorination of ketones or aldehydes. acs.org

Reduced Elimination: The reaction conditions and the nature of the intermediate sulfonate ester minimize the formation of elimination byproducts. acs.orgprinceton.edu While substrates with acidic α-protons, such as β-hydroxy carbonyl compounds, may exclusively afford elimination products, this represents a specific limitation rather than a general trend. acs.org For most substrates, elimination is significantly suppressed. acs.org

The ability to selectively fluorinate one type of alcohol over another without causing significant elimination is a key advantage, enabling its use in complex molecule synthesis. researchgate.net

This compound offers significant advantages in selectivity and safety when compared to traditional deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and perfluoro-1-butanesulfonyl fluoride (PBSF). acs.orgsigmaaldrich.com

Selectivity: In comparative studies, this compound demonstrates markedly higher selectivity for substitution over elimination. For the fluorination of 4-phenyl-2-butanol, PyFluor afforded the product with a selectivity of >20:1, whereas DAST and Deoxo-Fluor produced significant elimination byproducts (13-19%). acs.orgucla.edu Similarly, PBSF, while more effective than DAST in some cases, is also generally less selective than PyFluor, yielding about 10% elimination product in the same reaction. acs.org

Stability and Safety: DAST is known for its poor thermal stability, with a tendency to detonate at elevated temperatures, limiting its use to small-scale preparations. sigmaaldrich.com It must be stored under refrigeration and reacts violently with water. sigmaaldrich.com PBSF can also present safety concerns, as it can liberate gaseous perfluorobutane in the presence of amines, leading to dangerous pressure increases. acs.org In contrast, this compound is a low-melting crystalline solid that is thermally stable and can be stored at room temperature for extended periods with no detectable decomposition, making it a safer and more convenient alternative for larger-scale applications. acs.orgsigmaaldrich.com

Reactivity: While this compound is highly selective, it can exhibit lower reactivity and require longer reaction times compared to some other reagents. acs.orgchemrxiv.org For instance, N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) has been shown to have a faster fluorination rate than PyFluor. cas.cn

Nucleophilic Substitution and Electrophilic Reactivity

The reactivity of this compound is fundamentally derived from the strong electrophilic character of its sulfur(VI) center. cymitquimica.com The sulfonyl fluoride group (-SO₂F) is highly electron-withdrawing, making the sulfur atom susceptible to attack by nucleophiles. cymitquimica.com This electrophilicity is the basis for its role in deoxyfluorination, where the initial step is the nucleophilic attack by an alkoxide. acs.org

Beyond deoxyfluorination, this electrophilic nature allows this compound to participate in a range of nucleophilic substitution reactions. cymitquimica.com It is a valuable reagent for the synthesis of sulfonamides and other sulfonyl derivatives. cymitquimica.comtue.nl While highly reactive towards strong nucleophiles, the sulfonyl fluoride group is generally stable under standard conditions, though it can hydrolyze in the presence of moisture. cymitquimica.com The pyridine (B92270) ring itself primarily acts as an inductive electron-withdrawing group, enhancing the electrophilicity of the sulfur atom. acs.org This is supported by the fact that 3- and 4-pyridine-sulfonyl fluorides are also effective in deoxyfluorination, indicating that direct chelation or nucleophilic assistance from the pyridine nitrogen is not the primary mode of activation. acs.org

Mentioned Compounds

Activation of Sulfur(VI) Fluoride in SuFEx Processes

The utility of this compound and related sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is critically dependent on the activation of the highly stable sulfur-fluorine (S-F) bond. oup.com While the S-F bond is characterized by its inertness to hydrolysis, thermolysis, and many chemical reagents, its reactivity can be "switched on" under specific conditions, a hallmark of click chemistry. oup.comnsf.gov Activation is generally achieved through the interaction of the sulfonyl fluoride with a proton or silyl (B83357) source, a fluorophilic Lewis acid, or a Lewis base. researchgate.net

Several strategies have been developed to facilitate this activation. One approach involves the use of calcium triflimide (Ca(NTf₂)₂) in combination with a Lewis base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov Mechanistic studies suggest that this system proceeds through the formation of an activated N-sulfonyl-DABCO salt, which is then susceptible to nucleophilic attack. nih.gov Another effective method employs potassium bifluoride (KHF₂) in an aqueous-organic two-phase system, where solvation and hydrogen bonding are thought to play a key role in activating the S-F bond. oup.com Lewis basic tertiary amines and phosphazenes are also commonly used as catalysts in traditional SuFEx reactions. nih.gov The table below summarizes key reagents used for the activation of sulfonyl fluorides in SuFEx-type reactions.

| Activation Method | Key Reagents | Proposed Role |

| Lewis Acid/Base Combination | Ca(NTf₂)₂ / DABCO | Formation of an activated N-sulfonyl-DABCO salt nih.gov |

| Phase-Transfer Catalysis | Potassium bifluoride (KHF₂) | Activation via solvation and hydrogen bonding in a two-phase system oup.com |

| Lewis Base Catalysis | Tertiary amines, Phosphazenes | Catalyze nucleophilic exchange at the sulfur center nih.gov |

| Base-Assisted Activation | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Functions as a Brønsted base to assist alcohol addition and stabilize the fluoride leaving group acs.org |

These methods enable the controlled exchange of the fluoride for a variety of nucleophiles, forming sulfonamides, sulfonate esters, and other sulfur(VI) linkages. nih.govcdnsciencepub.com

Influence of Hydrogen Bonding and Microenvironment on Reactivity

The reactivity of the S-F bond in this compound is exquisitely sensitive to its immediate chemical environment, particularly the presence of hydrogen-bond donors. nsf.gov A "hydrogen bonding (HB)-mediated reactivity-switch-on" mechanism has been proposed, where the high kinetic barrier to breaking the strong S-F bond is overcome by specific, localized interactions. nsf.gov Protic species are crucial for activating the S-F bond, making it labile. acs.org

In aqueous or protic organic media, hydrogen bonding from solvent molecules like water to the fluoride atom can increase the reactivity of the sulfonyl fluoride. nih.govcdnsciencepub.com This interaction polarizes the S-F bond, facilitating nucleophilic attack at the sulfur center. The protonated base can then stabilize the developing fluoride anion as it departs as a leaving group. acs.org

This sensitivity to the microenvironment is particularly significant in biological contexts. The surface of a protein can provide a unique arrangement of amino acid residues capable of forming specific hydrogen bonds with the sulfonyl fluoride group. nsf.gov This selective activation explains why sulfonyl fluorides can act as highly specific covalent enzyme inhibitors, as their reactivity is only "unlocked" within the precisely organized microenvironment of a protein's binding site. nsf.gov This contrasts with other electrophiles that may react more indiscriminately. nsf.gov The ability of sulfonyl fluorides to "read" the molecular information on a protein surface makes them powerful tools in chemical biology. nsf.gov

Carbon-Sulfur Bond Activation

C-S Bond Lability in Cross-Coupling Reactions

Historically, the carbon-sulfur (C-S) bond in aryl sulfonyl fluorides was considered robust and unreactive in transition metal-catalyzed cross-coupling reactions. nih.govscholaris.ca The focus of their reactivity was almost exclusively on the exchange of the fluoride at the sulfur(VI) center (SuFEx). cdnsciencepub.com However, this perception changed in 2018 with the first report of a C-S bond activation in the cross-coupling of a halide-substituted pyridyl-sulfonyl fluoride. nih.govcdnsciencepub.com

This discovery demonstrated that the C(sp²)–S bond in this compound could be cleaved under palladium catalysis, allowing the sulfonyl fluoride group to act as a leaving group in a desulfonative transformation. nih.gov This was a significant development, as it opened up sulfonyl fluorides as a new class of electrophilic partners for widely used reactions like the Suzuki-Miyaura cross-coupling. nih.govscholaris.ca The lability of the C-S bond has also been demonstrated using nickel catalysis, further expanding the scope of these transformations. researchgate.net This newfound reactivity provides a novel method for the synthesis of 2-arylpyridines and other biaryl compounds, which are important structures in medicinal and materials chemistry. nih.govscholaris.ca

Suzuki-Miyaura Cross-Coupling Mechanisms

The Suzuki-Miyaura cross-coupling of this compound (PyFluor) with arylboronic acids or their esters to form 2-arylpyridines proceeds via a palladium-catalyzed desulfonative mechanism. nih.govnih.gov While analogous to other Suzuki-Miyaura reactions, the mechanism involving the cleavage of a C-S bond has distinct features. The general catalytic cycle is believed to involve the oxidative addition of the C-S bond to a Pd(0) complex, followed by transmetalation with the boronic acid species, and finally reductive elimination to yield the 2-arylpyridine product and regenerate the Pd(0) catalyst. acs.org

Detailed mechanistic studies on related desulfinative cross-couplings suggest a plausible pathway. acs.org The reaction typically employs a Pd(II) precatalyst, such as Pd(dppf)Cl₂ or Pd(OAc)₂, which is first reduced in situ to the active Pd(0) species. nih.govacs.org The choice of phosphine (B1218219) ligand is critical; bulky, electron-donating ligands like RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) have been found to be optimal for this transformation. nih.govcdnsciencepub.com

Key Mechanistic Steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C(sp²)-S bond of this compound to form a Pd(II) intermediate. acs.org

Transmetalation: The aryl group from the boronic acid or ester is transferred to the palladium center. The presence of water can influence this step, potentially by altering the speciation of the boronic acid or enabling pathways involving Pd-OH intermediates. nih.govcdnsciencepub.com

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the C-C bond of the 2-arylpyridine product and regenerating the Pd(0) catalyst. acs.org

The role of a base is substrate-dependent. While some systems proceed without an added base, others, particularly those extending the scope to various substituted benzene (B151609) sulfonyl fluorides, require a base like potassium phosphate. nih.govcdnsciencepub.com The conditions for these reactions can vary, with temperatures typically ranging from 65 to 100 °C. nih.govbohrium.com

The table below shows representative catalyst systems for the Suzuki-Miyaura cross-coupling of this compound.

| Catalyst | Ligand | Base | Temperature (°C) | Reference |

| Pd(dppf)Cl₂ | dppf (in catalyst) | Na₃PO₄ | 65-100 | nih.govcdnsciencepub.com |

| Pd(OAc)₂ | RuPhos | None reported | Not specified | nih.govcdnsciencepub.com |

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | Not specified | Not specified | nih.gov |

Applications in Advanced Organic Synthesis

Fluorination Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Pyridine-2-sulfonyl fluoride (B91410), often referred to as PyFluor, serves as a key reagent in this field, particularly for the conversion of alcohols to alkyl fluorides.

Pyridine-2-sulfonyl fluoride is a highly effective reagent for the deoxyfluorination of primary, secondary, and even tertiary alcohols. nih.gov This transformation is a crucial method for synthesizing aliphatic fluorides. sigmaaldrich.com The reagent offers significant advantages in terms of safety and selectivity over traditional deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST). sigmaaldrich.comacs.org DAST is known for its potential to decompose violently at elevated temperatures and often produces elimination byproducts that complicate purification. sigmaaldrich.comacs.org In contrast, this compound is a thermally stable, low-melting crystalline solid that can be handled on the benchtop, shows greater chemoselectivity, and produces significantly fewer elimination side products. sigmaaldrich.comacs.org

The reaction typically requires a strong, non-nucleophilic Brønsted base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and is often performed in solvents like toluene (B28343) at room temperature. sigmaaldrich.com The proposed mechanism involves the base-assisted addition of the alcohol to the sulfonyl fluoride. acs.org The reagent is tolerant of a wide array of functional groups, including basic heterocycles and protected amines. sigmaaldrich.comenamine.net

The general procedure involves adding this compound to a solution of the alcohol and a base like DBU in a suitable solvent such as toluene. The reaction is typically stirred at room temperature for a period ranging from several hours to a couple of days.

Table 1: Examples of Deoxyfluorination of Alcohols using this compound

| Substrate | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2,3-O-Isopropylidene-D-ribonic γ-lactone | DBU | Toluene | 5-Deoxy-5-fluoro-2,3-O-isopropylidene-D-ribonic γ-lactone | 61 |

| Primary Benzylic Alcohol | DBU | Toluene | Corresponding Alkyl Fluoride | 79 |

| Secondary Benzylic Alcohol | DBU | Toluene | Corresponding Alkyl Fluoride | 87 |

| Alcohol with Sulfone Group | DBU | Toluene | Corresponding Alkyl Fluoride | 87 |

This table presents selected research findings on the deoxyfluorination of various alcohols using this compound, with data compiled from sources and nih.gov.

The direct fluorosulfonylation of unsaturated compounds using fluorosulfonyl radicals is an emerging and efficient method for producing sulfonyl fluorides. rsc.org Recent research has established methods for the radical hydro-fluorosulfonylation of unactivated alkenes and alkynes. nih.gov These methods, however, typically employ specialized radical precursors designed for this purpose, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI), to generate the fluorosulfonyl radical under specific catalytic conditions. nih.gov While this compound is a key product in many modern synthetic methodologies, its direct application as a radical precursor for the fluorosulfonylation of unsaturated hydrocarbons is not a widely reported strategy in the current literature.

Formation of Carbon-Heteroatom Bonds

Beyond C-F bond formation, this compound is a valuable reagent for constructing carbon-heteroatom bonds, notably in the synthesis of amides, esters, and sulfonamide derivatives.

This compound serves as an effective activating agent for the synthesis of amides and esters from carboxylic acids. rsc.orgrsc.org The methodology allows for a one-pot reaction that proceeds under mild conditions, providing good to excellent yields of the desired products. rsc.org This process is particularly valuable as it avoids the need for more corrosive or toxic reagents often used for carboxylic acid activation. rsc.org

The reaction mechanism involves the activation of the carboxylic acid by this compound in the presence of a base to form a sulfonate intermediate. rsc.org This intermediate then undergoes a nucleophilic attack by a fluoride ion, which is also sourced from the this compound reagent, to generate an acyl fluoride in situ. rsc.org This highly reactive acyl fluoride then readily couples with an amine or an alcohol to form the corresponding amide or ester bond. rsc.orgrsc.org This one-pot method has been successfully applied to the synthesis of complex molecules, including a tetrapeptide and a glycoside derivative. rsc.org

Table 2: One-Pot Synthesis of Amides and Esters using this compound

| Carboxylic Acid | Amine / Alcohol | Product Type | Yield (%) |

|---|---|---|---|

| Cinnamic acid | Aniline | Amide | 92 |

| 4-Nitrobenzoic acid | Benzylamine | Amide | 94 |

| Boc-L-proline | L-Alanine methyl ester hydrochloride | Dipeptide (Amide) | 82 |

| Phenylacetic acid | Phenol | Ester | 85 |

This table showcases the versatility of this compound in mediating the formation of amide and ester bonds from various starting materials, with data sourced from rsc.org.

The sulfonyl fluoride functional group is recognized for its stability and specific reactivity, particularly as an electrophile toward strong nucleophiles. This reactivity is fundamental to the use of this compound in forming sulfonamides and other sulfonyl derivatives. The sulfonyl fluoride moiety is notably more stable to hydrolysis than the corresponding sulfonyl chloride, making it a more robust functional group handle in synthesis.

When reacted with primary or secondary amines, this compound forms stable N-substituted pyridine-2-sulfonamides. This reaction is a direct and reliable method for installing the pyridine-2-sulfonyl group onto a nitrogen-containing molecule. This reactivity has led to the use of sulfonyl fluorides as "warheads" in chemical biology to form covalent bonds with nucleophilic residues (such as lysine (B10760008) or serine) in proteins, thereby acting as inhibitors or probes. d-nb.info Similarly, other nucleophiles, such as alcohols or thiols, can displace the fluoride to form the corresponding sulfonate esters or thioesters, respectively, further expanding the range of accessible sulfonyl derivatives.

Carbon-Carbon Bond Formation

The direct involvement of this compound in carbon-carbon bond-forming reactions is not a prominent application. While certain derivatives of this compound have been utilized in cross-coupling reactions, these applications rely on other reactive handles appended to the pyridine (B92270) ring. For instance, 6-(Chloromethyl)this compound can participate in nucleophilic substitution at the chloromethyl position, and related structures can be used in cross-coupling reactions like the Suzuki–Miyaura coupling. However, these reactions utilize the reactivity of the other substituent, not the sulfonyl fluoride group itself, for C-C bond formation. The parent compound, this compound, is primarily employed for the reactions described in the preceding sections rather than as a direct partner in C-C coupling chemistries.

Suzuki-Miyaura Cross-Coupling for Aryl-Pyridines

This compound, also known as PyFluor, has emerged as a competent electrophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyridines. scholaris.canih.gov This transformation involves the activation of the C-S bond in the sulfonyl fluoride, a bond that was traditionally considered to be relatively inert. scholaris.ca The reaction facilitates the formation of C(sp²)–C(sp²) bonds, which are prevalent in a wide range of pharmaceuticals and advanced organic materials. claremont.edu

The cross-coupling of this compound with various hetero(aryl) boronic acids and pinacol (B44631) boronic esters has been successfully demonstrated. scholaris.canih.gov Research has shown that these reactions can be effectively carried out using a palladium catalyst, specifically Pd(dppf)Cl₂, at temperatures ranging from 65 to 100 °C. scholaris.canih.govcdnsciencepub.com Notably, the reaction proceeds in the presence of water and oxygen and, in some cases, does not require the addition of a base. nih.govclaremont.edu This method provides a pathway to synthesize heteroatom-rich biaryls, which are significant in the field of drug discovery. scholaris.ca The yields of 2-arylpyridines from this transformation are reported to be in the modest to good range, varying from 5% to 89%, with the outcome being highly dependent on the chemical structure of the boronic acid or ester used. scholaris.canih.govclaremont.edu

| Parameter | Description | Sources |

| Reactants | This compound, (Hetero)aryl boronic acids/esters | scholaris.ca, nih.gov |

| Product | 2-Arylpyridines | scholaris.ca, scholaris.ca |

| Catalyst | Pd(dppf)Cl₂ | scholaris.ca, nih.gov |

| Temperature | 65 - 100 °C | scholaris.ca, nih.gov |

| Yield | 5% - 89% | scholaris.ca, nih.gov |

Derivatization of Organosulfur(VI) Fluorides

The unique chemical properties of the sulfonyl fluoride group, particularly its stability and controlled reactivity, make it a valuable functional group in organic synthesis. The derivatization of organosulfur(VI) fluorides, such as this compound, has been a subject of considerable interest, largely driven by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. claremont.eduacs.org SuFEx is a click chemistry approach that utilizes the robust reactivity of the S-F bond. claremont.edu

While sulfonyl fluorides are stable and resistant to hydrolysis and reduction, the S-F bond can be activated for reactions with nucleophiles. scholaris.caclaremont.edu This allows for the construction of a variety of other important functional groups. Through SuFEx-type reactions, the sulfonyl fluoride moiety can be converted into sulfonamides, sulfonate esters, and sulfones. claremont.edu this compound, with its stable yet reactive nature, serves as an excellent precursor in these transformations. acs.org This reactivity stands in contrast to analogous sulfonyl chlorides, which are often too reactive for certain applications. claremont.eduacs.org The development of methods for the derivatization of sulfonyl fluorides continues to be an active area of research, aiming to create novel molecules for various applications, including chemical biology and materials science. acs.org

Applications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Fluorine-Containing Bioactive Molecules

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Pyridine-2-sulfonyl fluoride (B91410) serves as a key reagent in this process, enabling both the modulation of molecular characteristics and the late-stage modification of complex chemical structures.

Impact on Metabolic Stability and Binding Affinity

The sulfonyl fluoride moiety, a key feature of Pyridine-2-sulfonyl fluoride, is recognized for its ability to improve the metabolic stability of drug molecules. Compounds containing related functionalities, such as fluorosulfates, have demonstrated excellent chemical and metabolic stability. nih.gov This enhanced stability is crucial for the development of effective therapeutics, as it can lead to a longer duration of action in the body. While direct studies on this compound's impact on binding affinity are specific to the target, the introduction of fluorine can alter the electronic properties and conformation of a molecule, potentially leading to stronger and more selective interactions with its biological target.

Late-Stage Functionalization of Complex Structures

A significant challenge in drug discovery is the ability to modify complex, drug-like molecules at a late stage in the synthesis process to explore structure-activity relationships (SAR). nih.govacs.org this compound, often referred to by the tradename PyFluor, is employed as a deoxyfluorinating agent. viwit.comtcichemicals.com It can be used to convert primary and secondary alcohols into the corresponding fluorinated compounds, a transformation that is valuable for modifying bioactive molecules. viwit.com This approach is part of a broader strategy for the late-stage functionalization of pyridines, which are common structural motifs in many pharmaceuticals. nih.govresearchgate.net The ability to install a fluorine atom into a complex scaffold under relatively mild conditions allows chemists to rapidly generate analogues of a lead compound, accelerating the optimization of its biological activity. acs.orgacs.org

This compound as a Chemical Probe

The reactivity of the sulfonyl fluoride group makes this compound an effective tool for investigating the function and structure of proteins, particularly enzymes. It acts as a "warhead" that can covalently bind to and inhibit its target.

Covalent Inhibition of Enzymes

Covalent inhibitors form a stable, permanent bond with their target enzyme, which can lead to enhanced potency and a prolonged duration of effect. The sulfonyl fluoride moiety is a prime example of an electrophilic warhead used for this purpose. nih.govnih.gov It can react with nucleophilic residues within the active site of an enzyme, leading to its irreversible inhibition. nih.gov This strategy has been successfully used to develop chemical probes to study enzyme function and to design potent therapeutic agents. nih.govnih.gov The balanced stability and reactivity of the sulfonyl fluoride group under physiological conditions make it particularly suitable for these applications. nih.gov

Targeting Nucleophilic Amino Acid Residues

The effectiveness of sulfonyl fluorides as covalent inhibitors stems from their ability to react with a range of nucleophilic amino acid side chains. nih.gov Unlike some other electrophiles that exclusively target cysteine, sulfur(VI) fluorides have been shown to react with multiple residues, including tyrosine, lysine (B10760008), histidine, and serine. nih.gov This broad reactivity expands the range of proteins that can be targeted. Research has demonstrated that while sulfonyl fluorides form stable covalent adducts with tyrosine and lysine, the adducts formed with cysteine can be unstable. This selectivity provides a basis for designing probes that can target specific classes of amino acids within a protein's binding pocket.

| Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Adduct Stability |

| Tyrosine | Reactive | Stable |

| Lysine | Reactive | Stable |

| Histidine | Reactive | Not specified |

| Serine | Reactive | Not specified |

| Cysteine | Reactive | Unstable |

This table summarizes the general reactivity of sulfonyl fluoride warheads with various nucleophilic amino acid residues based on available research findings. nih.gov

Radiochemistry and 18F Radiolabeling

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.netsemanticscholar.org The development of methods to incorporate ¹⁸F into molecules of biological interest is a critical area of research.

This compound plays a key role in modern ¹⁸F radiochemistry. The synthesis of [¹⁸F]PyFluor can be achieved by reacting its precursor, 2-pyridinesulfonyl chloride, with [¹⁸F]fluoride. nih.govacs.org This reaction proceeds with excellent radiochemical conversion, providing a valuable ¹⁸F-fluorinating agent. nih.govacs.org This [¹⁸F]PyFluor can then be used to perform deoxy-radiofluorination on other molecules, creating ¹⁸F-labeled PET tracers under mild conditions. nih.gov This two-step process is an important strategy within the broader field of sulfur(VI) fluoride exchange (SuFEx) click chemistry, which has become a powerful tool for developing novel ¹⁸F-labeled ligands for PET imaging. nih.govacs.org

| Reaction | Precursor | Reagent | Product | Radiochemical Conversion |

| Synthesis of [¹⁸F]PyFluor | 2-Pyridinesulfonyl chloride | [¹⁸F]KF/K₂₂₂ | [¹⁸F]PyFluor | Excellent |

| Deoxy-radiofluorination | Aliphatic Hydroxyl Compound | [¹⁸F]PyFluor | ¹⁸F-labeled Compound | 15% |

This table outlines the use of this compound's precursor in the synthesis of an ¹⁸F-fluorinating agent and its subsequent application, as described in research literature. nih.govacs.org

Development of ¹⁸F-Labeled Biomarkers for PET Imaging

Positron Emission Tomography (PET) is a critical non-invasive imaging technique used for disease diagnosis and monitoring. nih.gov It relies on the use of molecules labeled with a positron-emitting radionuclide, with Fluorine-18 (¹⁸F) being the most predominant due to its favorable half-life and imaging characteristics. nih.govnih.gov The development of ¹⁸F-labeled biomarkers is a major focus in radiopharmaceutical chemistry. nih.gov

This compound plays a key role in this area. The reaction of its precursor, 2-pyridinesulfonyl chloride, with [¹⁸F]KF/K₂₂₂ produces the ¹⁸F-labeled version, [¹⁸F]PyFluor. acs.orgnih.gov This compound serves as a valuable synthon, or building block, for creating more complex PET tracers. acs.orgnih.govosti.gov The sulfur(VI) fluoride exchange (SuFEx) reaction, in particular, has become a powerful method for rapidly creating S-¹⁸F bonds, facilitating the development of ¹⁸F-labeled ligands for PET imaging. nih.govnih.gov

This approach has been used to develop ¹⁸F-labeled styrylpyridines, which are promising agents for imaging amyloid-beta (Aβ) plaques associated with Alzheimer's disease. nih.gov For instance, the tracer [¹⁸F]2, an ¹⁸F-labeled styrylpyridine derivative, was successfully prepared and showed high binding affinity to Aβ plaques, excellent brain penetration, and rapid washout in preclinical studies, all of which are desirable properties for a brain imaging agent. nih.gov The synthesis of these tracers often involves the displacement of a leaving group on a precursor molecule with [¹⁸F]fluoride, achieving high radiochemical purity and specific activity. nih.gov

| Tracer Type | Precursor | Labeling Method | Key Findings |

| ¹⁸F-labeled styrylpyridines | Tosylate precursor of (E)-2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-dimethylaminostyryl)-pyridine | [¹⁸F]fluoride displacement | High binding affinity to Aβ plaques (Ki=2.5±0.4 nM), excellent initial brain penetration (7.77% dose/g at 2 min), and rapid washout. nih.gov |

| [¹⁸F]PyFluor | 2-pyridinesulfonyl chloride | Reaction with [¹⁸F]KF/K₂₂₂ | Produces a key synthon for further ¹⁸F-fluorination reactions under mild conditions. acs.orgnih.gov |

Aqueous-Phase Radiolabeling Strategies

A significant challenge in the synthesis of PET tracers is the preparation of reactive [¹⁸F]fluoride, which typically involves azeotropic drying to remove water. nih.govosti.gov Developing radiolabeling strategies that can be performed in aqueous solutions simplifies the process and is often more compatible with sensitive biological molecules.

Recent advancements have focused on overcoming these hurdles. One method involves the use of anion exchange resin and a sulfonyl chloride, such as 2-pyridinesulfonyl chloride, to prepare reactive [¹⁸F]sulfonyl fluoride without the need for an evaporation step. osti.gov This allows for more efficient and streamlined manufacturing of PET radiopharmaceuticals. osti.gov

Furthermore, research has demonstrated the feasibility of performing ¹⁸F-labeling of sulfonyl chlorides in the presence of water. acs.org Studies using microfluidic systems have shown that [¹⁸F]sulfonyl fluorides can be synthesized in mixtures of organic solvents and aqueous solutions, highlighting their versatility for indirect radiolabeling strategies under aqueous conditions. researchgate.net For example, certain [¹⁸F]sulfonyl fluorides have been synthesized in a 1:1 mixture of an organic solvent and an aqueous solution of caesium carbonate. researchgate.net These methods are crucial for labeling biomolecules that may be denatured or degraded under harsh, anhydrous conditions.

Synthesis of Analogs for Biological Screening (e.g., Fedratinib)

This compound is not only a reagent for fluorination but also a key structural component in the synthesis of new chemical entities for biological testing. The sulfonyl fluoride moiety is more stable to moisture and offers different reactivity compared to the more common sulfonyl chlorides, making it a preferred choice in certain synthetic pathways. enamine.net

A notable example is in the development of analogs of Fedratinib, a Janus kinase (JAK) inhibitor. While the direct synthesis of Fedratinib may proceed through various routes, the use of sulfonyl fluoride intermediates is a documented strategy for creating derivatives and analogs for screening. researchgate.netgoogle.com The synthesis of aryl sulfonimidoyl fluorides, which are related structures, can be achieved from sulfonyl fluorides, and these can be further derivatized using SuFEx chemistry to produce a library of compounds for biological evaluation. researchgate.net This modular approach allows chemists to rapidly generate a variety of analogs to explore structure-activity relationships and identify more potent or selective drug candidates. nih.gov

Applications in Agrochemical Development

The introduction of fluorine atoms into molecules is a well-established strategy in the agrochemical industry to enhance the efficacy and modify the properties of active ingredients. nih.govresearchgate.net The pyridine (B92270) ring is also a common scaffold found in many successful pesticides. researchgate.net

This compound combines these two features. While specific, commercialized agrochemicals containing the intact this compound group are not widely documented in public literature, the broader class of sulfonyl-containing compounds, such as sulfonylureas, are prominent herbicides. canada.ca Sulfuryl fluoride itself is used as a fumigant insecticide. nih.gov The stability and reactivity of the sulfonyl fluoride group make it an attractive component for incorporation into new agrochemical candidates. enamine.net The development of novel fluorine-containing pesticides is an active area of research, aimed at creating products with improved environmental profiles and efficacy against resistant pests and weeds. researchgate.net

Applications in Materials Science

Synthesis of Fluorine-Containing Polymers and Coatings

The incorporation of fluorine into polymers can impart desirable properties such as enhanced thermal stability, chemical resistance, and hydrophobicity. mdpi.com Pyridine-2-sulfonyl fluoride (B91410) serves as a valuable reagent and building block for creating such high-performance materials.

The primary route through which sulfonyl fluorides like Pyridine-2-sulfonyl fluoride are used in polymer science is via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This "click chemistry" approach enables the efficient and reliable formation of strong covalent bonds. sigmaaldrich.com In this context, bifunctional monomers containing sulfonyl fluoride groups can be reacted with other bifunctional monomers, such as bis(aryl silyl (B83357) ethers), to produce high-molecular-weight polymers. rsc.orgnih.gov This method allows for the synthesis of polysulfates and polysulfonates under mild conditions. rsc.orgnih.gov The resulting polymers incorporate the SO₂F group's sulfur and fluorine elements into their backbone, creating materials with unique characteristics.

The SuFEx reaction is highly efficient and selective, making it possible to create a variety of homopolymers and copolymers with well-defined structures. nih.gov This control is essential for tailoring the material's final properties. For example, the polymerization of bis(aryl fluorosulfates) with bis(aryl silyl ethers) has been shown to produce a range of polysulfates, demonstrating the versatility of the SuFEx reaction in accommodating different functional groups. nih.gov

Furthermore, this chemistry extends to the modification of surfaces to create functional coatings. Polymer brushes, which are long polymer chains tethered to a surface, can be modified after polymerization using SuFEx chemistry. nih.gov A surface can be prepared with polymer brushes containing sulfonyl fluoride groups. These groups can then be "clicked" with a variety of molecules, such as silyl ethers, to introduce new functionalities to the surface with high efficiency. nih.gov This technique provides a powerful platform for designing advanced coatings with tailored properties like lubricity, biocompatibility, or specific chemical reactivity.

Role in Electronic Materials Development

The development of advanced materials for electronic and optoelectronic devices is a rapidly advancing field. Pyridine-based compounds are known to be useful in these applications, particularly in Organic Light-Emitting Diodes (OLEDs), where they can function as hole-transporting or emissive materials. nih.gov While detailed research findings on the specific role of this compound in this area are not extensively published in peer-reviewed literature, some chemical suppliers list it for applications in the development of Liquid Crystal Display (LCD) and OLED materials.

The utility of pyridine (B92270) derivatives in OLEDs often stems from their electron-deficient nature, which facilitates electron transport or injection. nih.gov It is plausible that the strong electron-withdrawing nature of the sulfonyl fluoride group (—SO₂F) could be leveraged to tune the electronic properties of pyridine-based materials. This could potentially lead to the development of new host materials, hole-transporting materials (HTMs), or electron-transporting materials (ETMs) with optimized energy levels and charge-carrier mobility for enhanced device performance and stability. However, specific research to validate the direct application and advantages of this compound in fabricated electronic devices remains a developing area.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry in Materials Science

One of the most significant applications of this compound and related sulfonyl fluorides in materials science is their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.com Introduced by Nobel laureate K. Barry Sharpless, SuFEx is a set of powerful and reliable reactions centered around the S(VI)-F bond. rsc.org This bond is exceptionally stable under most conditions but can be selectively activated to react with high efficiency and specificity. sigmaaldrich.comnih.gov

The core of SuFEx chemistry is the reaction between a sulfonyl fluoride (R-SO₂F) and a silyl ether (R'-OSiR₃), which, in the presence of a suitable activator, forms a robust sulfonate (R-SO₂-OR') or sulfate (B86663) linkage and a silyl fluoride byproduct. rsc.org This reaction meets the stringent criteria of "click chemistry": it is high-yielding, creates inoffensive byproducts, is stereospecific, and features simple reaction conditions with readily available starting materials. sigmaaldrich.com

In materials science, SuFEx provides a powerful tool for connecting molecular building blocks. sigmaaldrich.com Its applications are extensive and include:

Polymer Synthesis: As detailed in section 6.1, SuFEx is used for the step-growth polycondensation to create high-performance polymers like polysulfates and polysulfonates. nih.govresearchgate.net The stability and reliability of the SuFEx reaction allow for the synthesis of high-molecular-weight polymers from various monomers. rsc.org This has led to the creation of novel polymers, including those with helical structures. nih.govosti.gov

Post-Polymerization Modification: SuFEx allows for the precise modification of existing polymers. For instance, polymers containing pendant sulfonyl fluoride groups can be functionalized with a wide range of molecules, enabling the fine-tuning of material properties after the main polymer chain has been formed. nih.gov

Surface Modification: SuFEx is highly effective for anchoring molecules and polymers onto surfaces to create functional coatings and thin films. nih.gov The reaction's orthogonality means it does not interfere with other functional groups, allowing for the creation of complex, multifunctional surfaces. nih.gov

The unique combination of stability and reactivity makes sulfonyl fluorides like this compound ideal "connectors" for building complex molecular architectures, from long-chain polymers to intricately functionalized surfaces. sigmaaldrich.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has been a important tool for elucidating the complex reaction mechanisms of Pyridine-2-sulfonyl fluoride (B91410), particularly in deoxyfluorination reactions. These studies have helped to map out reaction pathways and understand the roles of various components in the reaction mixture.

DFT calculations have been instrumental in analyzing the transition states of deoxyfluorination reactions using Pyridine-2-sulfonyl fluoride (PyFluor). The kinetics and reaction pathways are highly dependent on the structure of the alcohol substrate. For primary and secondary alcohols, studies indicate that second-order kinetics are at play, which is consistent with a rate-limiting SN2 substitution occurring between the fluoride ion and an intermediate sulfonate ester. ucla.edu In contrast, tertiary alcohols exhibit first-order kinetics, suggesting a unimolecular SN1 pathway involving a perfluorobutanesulfonate (B13733166) leaving group. ucla.edu

The geometry of the substrate also significantly influences the energy of the transition state. Cyclic alcohols, for example, generally show higher energy transition states. ucla.edu This is attributed to the deformation required to achieve the ideal trigonal bipyramidal geometry of an SN2 transition state. ucla.edu While strained 4- and 5-membered cyclic alcohols can be fluorinated with highly activated reagents, cyclohexanols perform poorly because the lack of ground-state ring strain increases the activation energy for substitution. ucla.edu

| Substrate Type | Observed Kinetics | Inferred Pathway | Transition State Considerations |

| Primary Alcohols | Second-order | SN2 | Rate-limiting SN2 substitution |

| Secondary Alcohols | Second-order | SN2 | Rate-limiting SN2 substitution |

| Tertiary Alcohols | First-order | SN1 | Unimolecular pathway |

| Cyclic Alcohols | Varies | SN2 | Higher energy due to geometric deformation |

The choice of base is critical in deoxyfluorination reactions with this compound, and computational studies have explored these base activation pathways. The reaction necessitates a strong Brønsted base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). sigmaaldrich.com DFT investigations reveal a complex interaction between the sulfonyl fluoride, the alcohol substrate, and the base. ucla.edu

The optimal base often depends on the substrate. For instance, the combination of this compound and DBU is effective for minimizing elimination side products with many unactivated alcohols. ucla.edu However, for activated substrates like benzylic alcohols that are susceptible to nucleophilic attack by the base itself, a bulkier, non-nucleophilic base such as BTPP proves to be a better choice. ucla.edu For other substrates, the relatively unencumbered MTBD performs best. ucla.edu This substrate-dependent base selection highlights the intricate balance of reactivity and steric factors that can be rationalized through computational modeling of the activation pathways.

Molecular Dynamics and Structure-Property Correlations

While specific molecular dynamics studies on this compound are not extensively detailed in the provided literature, the principles of structure-property correlation are evident from experimental and computational work. The reactivity and selectivity of sulfonyl fluorides are finely tunable by altering their structure. ucla.eduprinceton.edu The electronic properties of the pyridine (B92270) ring, for example, influence the electrophilicity of the sulfur center. In the broader class of 2-sulfonyl pyridines, tuning the electrophilicity and appended recognition elements allows for the selective targeting of biological thiols, demonstrating a clear structure-activity relationship. nih.gov

In the context of deoxyfluorination, the structure of the alcohol substrate dictates the reaction's success and pathway. ucla.edu Factors such as steric hindrance around the hydroxyl group, the potential for neighboring group participation (as with α-amino alcohols), and the inherent strain in cyclic systems all correlate directly with the observed reactivity and product distribution. ucla.edu For instance, an equatorial alcohol on a cyclohexane (B81311) ring results in a modest yield due to a congested backside trajectory for the incoming nucleophile, whereas its axial diastereomer primarily undergoes E2 elimination due to a constrained anti-periplanar geometry. ucla.edu

Prediction of Reactivity and Selectivity

Computational approaches have been successfully employed to predict the reactivity and selectivity of sulfonyl fluorides. A notable achievement has been the use of a random forest machine learning algorithm, trained on high-throughput experimentation (HTE) data, to navigate the complex reaction landscape of deoxyfluorination. ucla.eduprinceton.edu This model can accurately predict reaction yields and identify high-yielding conditions (reagent and base combination) for new, previously untested alcohol substrates. ucla.eduprinceton.edu

The model captures the complex interplay between the sulfonyl fluoride, base, and substrate. ucla.edu For example, it can predict that a secondary alcohol will afford the highest yield with a 3-CF3 substituted sulfonyl fluoride, while a more reactive reagent like perfluorobutanesulfonyl fluoride (PBSF) is required for a strained cyclic alcohol. ucla.edu

Selectivity can also be predicted based on fundamental chemical principles, which are often quantified by DFT. In the functionalization of pyridine rings, the site of fluorination can be predicted based on the electronic properties of the ring substituents. acs.org For a molecule containing multiple pyridine rings, fluorination occurs selectively on the more electron-rich, and therefore more basic, system. acs.org This predictability allows for the strategic, late-stage functionalization of complex molecules. acs.org

Advanced Analytical Characterization in Research of Pyridine 2 Sulfonyl Fluoride

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique is crucial for unambiguously confirming the three-dimensional structure of molecules. nih.gov

While X-ray crystallography is a standard method for the structural characterization of sulfonyl fluorides and pyridine (B92270) derivatives, specific crystal structure data for the parent Pyridine-2-sulfonyl fluoride (B91410) (C₅H₄FNO₂S) is not widely available in published literature. However, the structures of related compounds, such as 2,4-dichlorobenzenesulfonyl fluoride, have been elucidated using this method. rsc.org Analysis of such structures reveals key details about the geometry of the sulfonyl fluoride group and its orientation relative to the aromatic ring. It is expected that in Pyridine-2-sulfonyl fluoride, the sulfur atom adopts a tetrahedral geometry, bonded to two oxygen atoms, one fluorine atom, and the C2 carbon of the pyridine ring. The pyridine ring itself would be essentially planar.

Chromatographic Techniques (LCMS, HPLC) for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound samples. The technique separates the compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. A common setup involves a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). nordmann.global Purity is assessed by integrating the peak area of the compound relative to the total area of all peaks detected, usually by a UV detector at wavelengths such as 220, 254, or 280 nm. figshare.comnordmann.global

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for both purity assessment and reaction monitoring. theballlab.com It allows for the identification of not only the target compound but also byproducts and impurities, such as the hydrolyzed sulfonic acid derivative, by providing their molecular weights. nih.gov In reaction monitoring, LC-MS can track the consumption of starting materials and the formation of products over time, providing crucial data for reaction optimization. theballlab.com

Interactive Table 4: Typical HPLC Method Parameters for Analysis of Pyridine-based Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase (e.g., C18, 2.5-5 µm particle size) nordmann.global |

| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% TFA nordmann.global |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 220, 254, and 280 nm figshare.comnordmann.global |

Future Research Directions and Challenges

Development of Novel Synthetic Pathways

The synthesis of pyridine-2-sulfonyl fluoride (B91410) and its derivatives, while established, presents ongoing opportunities for innovation. Future research is expected to focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

A primary challenge lies in moving away from traditional methods that often involve harsh reagents and multiple steps. The classical approach to creating sulfonyl fluorides involves a chloride-fluoride exchange from sulfonyl chlorides. nih.gov However, these precursors can be unstable and toxic. nih.gov To circumvent this, newer methods are being explored, such as those starting from more readily available and stable compounds like thiols, disulfides, or sulfonamides. nih.govumich.edu

Recent advancements include electrochemical methods that utilize potassium fluoride (KF) as a safe and inexpensive fluoride source, coupled with the anodic oxidation of thiols or disulfides. nih.gov This approach avoids stoichiometric oxidants and allows for the direct use of widely available starting materials. nih.gov Another promising avenue is the use of palladium-based cross-coupling strategies, which can form the C-SO2F bond directly from aryl halides. mdpi.com However, applying these methods to heterocyclic compounds like pyridine (B92270) can result in low yields, necessitating further optimization, potentially through techniques like microwave irradiation. mdpi.com

Expanding Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving pyridine-2-sulfonyl fluoride is crucial for optimizing existing applications and discovering new ones. The reactivity of the sulfonyl fluoride group is central to its utility, particularly its ability to form covalent bonds with nucleophilic residues in proteins.